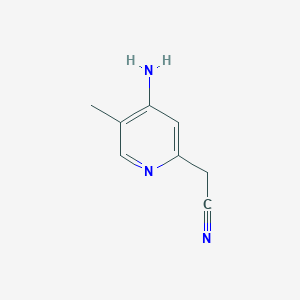

2-(4-Amino-5-methyl-2-pyridyl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

2-(4-amino-5-methylpyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C8H9N3/c1-6-5-11-7(2-3-9)4-8(6)10/h4-5H,2H2,1H3,(H2,10,11) |

InChI Key |

FIAAPWZEQLFZNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(N=C1)CC#N)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows it to participate in several fundamental reactions typical of pyridine derivatives.

One of the primary reactions is protonation, where the nitrogen atom readily accepts a proton from an acid to form a pyridinium (B92312) salt. This significantly alters the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, although such reactions are less common than electrophilic substitution on the corresponding neutral pyridine.

The pyridine nitrogen can also act as a nucleophile to attack electrophiles. For instance, it can be alkylated by alkyl halides to form N-alkylpyridinium salts. It can also react with peroxy acids to form the corresponding N-oxide. The formation of these derivatives modifies the steric and electronic properties of the molecule, which can be a strategic step in a multi-step synthesis. Furthermore, the pyridine nitrogen is capable of coordinating with various metal ions, acting as a ligand to form coordination complexes. The specific conditions and outcomes of these reactions for this compound would depend on the reagents used and the influence of the other substituents on the ring.

Reactions Involving the Amino Group

The exocyclic amino group at the C4 position is a key site of reactivity, behaving as a typical aromatic amine but with its properties modulated by the electron-withdrawing nature of the pyridine ring.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. sciencepublishinggroup.comnih.gov This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (>C=N-). nih.gov

The general mechanism involves two key steps:

Formation of a Carbinolamine Intermediate: The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine. nih.gov

Dehydration: The carbinolamine is then dehydrated, typically under acidic conditions, to eliminate a molecule of water and form the stable imine product. nih.gov

Schiff bases derived from aminopyridines are of significant interest in coordination chemistry as they can act as versatile ligands for various metal ions. jocpr.combiointerfaceresearch.com For example, Schiff bases prepared from 3-aminopyridine (B143674) and 4-pyridine carboxaldehyde have been used to synthesize stable complexes with transition metals like Cu(II), Ni(II), and Co(II). jocpr.com A similar reactivity is expected for this compound, which can react with a variety of aromatic aldehydes to yield corresponding imines. researchgate.net

The nucleophilic character of the amino group allows it to participate in alkylation and amination reactions. In alkylation, the hydrogen atoms of the amino group can be substituted by alkyl groups through reaction with alkyl halides or other alkylating agents. This can lead to the formation of secondary and tertiary amines. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

The amino group, like the pyridine nitrogen, is basic and can accept a proton. Proton transfer reactions are fundamental processes that can lead to the formation of stable complexes, particularly with electron-accepting molecules (proton donors).

A spectrophotometric study on a closely related analog, 2-amino-4-methylpyridine (B118599) (2AMP), reacting with the proton donor 2,6-dichloro-4-nitrophenol (B181596) (DCNP), provides insight into this process. nih.gov The study demonstrated the formation of a stable 1:1 proton transfer complex between the amine (proton acceptor) and the phenol (B47542) (proton donor). nih.gov The stability of this complex was evaluated in different solvents, with the formation constant (KPT) being highest in acetonitrile (B52724), indicating a more stable complex in a less polar aprotic solvent. nih.gov

Table 1: Formation Constants for the Proton Transfer Complex between 2-Amino-4-methylpyridine and 2,6-dichloro-4-nitrophenol in Various Solvents nih.gov

| Solvent | Formation Constant (KPT) |

|---|---|

| Acetonitrile (AN) | Highest Value |

| Methanol (B129727) (MeOH) | Lower than AN |

This interactive table summarizes the relative stability of the proton transfer complex in different solvent environments. Higher KPT values indicate greater stability.

This research suggests that the amino group on the pyridine ring of this compound is an effective proton acceptor, capable of forming stable complexes with suitable electron acceptors.

Transformations of the Acetonitrile Functionality

The acetonitrile group (-CH₂CN) offers another avenue for chemical modification, primarily through reactions of the nitrile functional group (-C≡N).

The nitrile group can undergo two major transformations: hydrolysis to form carboxylic acids or amides, and reduction to form primary amines. libretexts.org

Nitrile Hydrolysis

Nitrile hydrolysis can proceed under either acidic or basic conditions to yield a carboxylic acid or, under milder basic conditions, an amide intermediate. lumenlearning.comyoutube.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. libretexts.org Subsequent proton transfer and tautomerization form an amide intermediate, which can be further hydrolyzed under more vigorous conditions to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com With controlled temperature and conditions, the amide can be isolated. youtube.com However, more forceful conditions (e.g., strong base and high heat) will continue the hydrolysis of the amide to a carboxylate salt. youtube.comchemistrysteps.com

Applying these pathways to this compound would lead to the formation of 2-(4-amino-5-methyl-2-pyridyl)acetamide as the intermediate, and ultimately 2-(4-amino-5-methyl-2-pyridyl)acetic acid.

Nitrile Reduction

The reduction of nitriles is a common method for synthesizing primary amines. wikipedia.org This transformation can be achieved using various reducing agents and methods.

Catalytic Hydrogenation: This is often the most economical method, utilizing hydrogen gas (H₂) and a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.org The reaction converts the nitrile group into a primary amine (-CH₂NH₂).

Chemical Reduction: A variety of stoichiometric reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. organic-chemistry.org Other reagents include diborane (B8814927) and sodium borohydride (B1222165) in the presence of a catalyst. wikipedia.org More specialized reagents like diisopropylaminoborane, in the presence of catalytic lithium borohydride (LiBH₄), have been shown to reduce a wide range of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.govresearchgate.net

The reduction of this compound would yield 2-(4-amino-5-methyl-2-pyridyl)ethanamine, a diamine with potential applications as a building block in further syntheses.

Table 2: Common Methods for Nitrile Reduction wikipedia.orgorganic-chemistry.orgnih.gov

| Method | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd, or Pt | Primary Amine | Economical, widely used in industry. |

| Hydride Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | Powerful, effective for many functional groups. |

| Borane Reduction | Diborane (B₂H₆) | Primary Amine | Alternative to metal hydrides. |

This interactive table outlines several common pathways for the reduction of the nitrile functionality.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group in this compound presents a potential site for cycloaddition reactions, a versatile class of reactions for the synthesis of heterocyclic compounds. While specific studies on this particular compound are not extensively documented, the reactivity of the nitrile functionality in related systems suggests its capability to participate in such transformations.

One of the most prominent types of cycloaddition reactions involving nitriles is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a five-membered heterocyclic ring. The nitrile group can act as a dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones.

For instance, the reaction of an organic azide (B81097) with a nitrile can lead to the formation of a tetrazole ring. The general scheme for this reaction is depicted below:

R-C≡N + R'-N3 → R-C=N-N=N-R'

While experimental data for this compound is not available, the electronic nature of the pyridine ring and its substituents would influence the reactivity of the nitrile group. The amino group, being an electron-donating group, would increase the electron density on the pyridine ring, which could, in turn, affect the electrophilicity of the nitrile carbon.

Another possibility is the participation of the nitrile group in [2+2] cycloadditions, which would lead to the formation of four-membered rings. A novel activation of acetonitrile has been developed for the construction of cyclobutenones by [2+2] cyclization, where acetonitrile serves as a two-carbon building block. nih.gov This type of reaction for this compound would likely require specific catalytic conditions to proceed.

It is also conceivable that the entire pyridylacetonitrile moiety could participate in more complex cycloaddition reactions, for example, acting as a component in a tandem reaction sequence. Research on N-cyanomethylisoquinolinium ylide has shown its involvement in tandem double [3+2] cycloaddition reactions. nih.gov

The following table summarizes potential cycloaddition reactions involving the nitrile group, based on the known reactivity of nitriles.

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N3) | Tetrazole |

| Nitrile Oxide (R-CNO) | Oxadiazole |

| Nitrone (R2C=N+(R)O-) | Oxadiazoline |

Reactivity of the Methyl Group on the Pyridine Ring

The methyl group at the 5-position of the pyridine ring in this compound is susceptible to a variety of chemical transformations, typical for methyl groups attached to aromatic rings, particularly those activated by the ring's electronic properties. The amino group at the 4-position and the nitrogen atom in the pyridine ring influence the reactivity of this methyl group.

One common reaction is oxidation . The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under harsh conditions would likely lead to the carboxylic acid, whereas milder reagents might allow for the isolation of the aldehyde.

Another important reaction is halogenation . The methyl group can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to form a bromomethyl derivative. This derivative is a versatile intermediate for further functionalization, such as nucleophilic substitution reactions to introduce a variety of functional groups.

The acidity of the protons on the methyl group can be enhanced by the electron-withdrawing nature of the pyridine ring, making it susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of other functionalities.

The reactivity of the methyl group is also influenced by the presence of the amino group at the 4-position. The electron-donating nature of the amino group increases the electron density of the pyridine ring, which could potentially modulate the reactivity of the methyl group in electrophilic aromatic substitution-type reactions on the ring itself, although direct reactions on the methyl group are more common.

A study on the inhibition of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) formation demonstrated that the amino group of phenylalanine preferentially undergoes condensation with carbonyl groups, a reaction that is thermodynamically more favorable than decarboxylation and deamination. mdpi.com This highlights the high reactivity of amino groups in similar structures, which could compete with reactions at the methyl group.

The table below summarizes some potential reactions of the methyl group.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | KMnO4, H+/heat | Carboxylic acid (-COOH) |

| Halogenation | NBS, radical initiator | Bromomethyl (-CH2Br) |

| Deprotonation/Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Extended alkyl chain (-CH2-R) |

Detailed Mechanistic Studies of Key Reactions

While specific mechanistic studies for reactions involving this compound are limited, insights can be drawn from studies on analogous pyridine derivatives, particularly concerning substitution reactions.

Kinetic studies are crucial for elucidating reaction mechanisms, providing information about reaction rates, orders, and the influence of various parameters such as reactant concentrations, temperature, and solvent. For reactions involving pyridylacetonitrile derivatives, kinetic investigations can help to distinguish between different possible pathways.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for pyridine derivatives, kinetic studies can help determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer intermediate or a concerted mechanism. The rate of reaction is often monitored by spectrophotometry or chromatography.

Transition state analysis, often performed using computational methods such as Density Functional Theory (DFT), provides valuable information about the structure and energy of the transition state. This allows for a deeper understanding of the reaction pathway and the factors that control reactivity and selectivity. For a hypothetical substitution reaction on the pyridine ring of this compound, computational modeling could predict the geometry of the transition state, the activation energy, and the influence of the amino, methyl, and cyanomethyl substituents on the stability of the transition state.

Recent research has highlighted the prevalence of concerted mechanisms in nucleophilic aromatic substitution (SNAr) reactions, challenging the long-held belief that these reactions predominantly proceed through a stepwise addition-elimination mechanism involving a discrete Meisenheimer intermediate. nih.govsemanticscholar.orgresearchgate.net In a concerted mechanism, the bond-forming and bond-breaking processes occur in a single step, passing through a single transition state.

Several factors can favor a concerted pathway over a stepwise one. These include the nature of the nucleophile, the leaving group, the solvent, and the electronic properties of the aromatic ring. For pyridine derivatives, the presence of the ring nitrogen can influence the reaction mechanism.

Computational studies on various SNAr reactions have provided evidence for concerted pathways. For example, in some fluorodenitration reactions, it was observed that for substituents with a Hammett constant σ- ≤ 0 (including hydrogen and electron-donating groups), the reaction proceeds via a concerted mechanism with a Meisenheimer-like transition state. semanticscholar.org Given that the amino group in this compound is a strong electron-donating group, it is plausible that certain nucleophilic substitution reactions on this molecule could proceed through a concerted mechanism.

The preference for a concerted mechanism can also be influenced by the ability of the substituents to stabilize the transition state. The interplay of the amino, methyl, and cyanomethyl groups on the pyridine ring would create a unique electronic environment that could favor a concerted pathway for specific substitution reactions. Further experimental and computational studies on this compound are needed to definitively establish the mechanisms of its key reactions.

Derivatization Strategies and Scaffold Functionalization

Synthesis of Novel Analogs via Substituent Modifications

The primary amino group at the C-4 position of the pyridine (B92270) ring is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including N-alkylation and N-acylation, to introduce diverse substituents.

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or dimethyl sulfate, often in the presence of a base. These reactions introduce alkyl chains, which can be further functionalized. The use of more environmentally benign alkylating agents like dialkyl carbonates has also been explored for the N-methylation of amines. rsc.org While direct N-alkylation of 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile is not extensively detailed in the reviewed literature, the general principles of N-alkylation of aminopyridines are well-established. researchgate.netmonash.edu

N-acylation is another common strategy to modify the amino group, typically employing acylating agents like acid chlorides or anhydrides. arkat-usa.org This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The use of acetonitrile (B52724) as a safe and inexpensive acetylation agent in the presence of a catalyst like alumina (B75360) has been reported for the N-acetylation of various amines. nih.gov 4-Aminopyridine has been shown to catalyze the direct and regioselective acylation of N-tosylhydrazide. figshare.com These methods could potentially be applied to this compound to generate a library of N-acylated derivatives.

| Modification Strategy | Reagents and Conditions | Potential Products | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Dimethyl sulfate, Dialkyl carbonates with a base | N-alkylated aminopyridine derivatives | rsc.orgmonash.edu |

| N-Acylation | Acid chlorides, Anhydrides, Acetonitrile with alumina catalyst | N-acylated aminopyridine derivatives | arkat-usa.orgnih.gov |

Functionalization of the pyridine ring itself, particularly at the methyl group and other available positions, offers another avenue for creating structural diversity. The methyl group at the C-5 position can be a handle for further chemical transformations. While specific modifications of the methyl group on this compound are not widely reported, general methodologies for the functionalization of methylpyridines can be considered. For instance, halogenation of the methyl group can provide a reactive intermediate for subsequent nucleophilic substitution reactions.

Halogenation of the pyridine ring is a common strategy to introduce functional groups. For example, 2-aminopyridines can be halogenated to form 2-amino-5-halogenopyridines, which can then undergo further reactions. googleapis.com The preparation of 2-chloro-5-methylpyridine (B98176) is a known process, which can be achieved through various routes, including the chlorination of 2-hydroxy-5-methyl-6-chloropyridine. epo.org Such halogenated derivatives can serve as precursors for cross-coupling reactions to introduce aryl or other substituents.

| Modification Site | Reaction Type | Potential Reagents | Potential Products | Reference |

|---|---|---|---|---|

| C-5 Methyl Group | Halogenation | N-Halosuccinimides | 5-(Halomethyl)pyridine derivatives | General Knowledge |

| Pyridine Ring | Halogenation | Cl2, Br2, SO2Cl2 | Halogenated pyridine derivatives | googleapis.comepo.org |

Fusion of the Pyridylacetonitrile Core with Other Heterocyclic Systems

The inherent reactivity of the amino and nitrile functionalities in this compound makes it an excellent precursor for the construction of fused heterocyclic systems. This approach significantly expands the chemical space and allows for the creation of complex molecular architectures.

The synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, can be achieved through the condensation of aminopyridine derivatives with various reagents. A common strategy involves the reaction of an aminopyrrole carbonitrile with an active methylene (B1212753) compound. juniperpublishers.com For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitriles with 2-arylidenemalononitriles can lead to the formation of 4-aminopyrrolo[2,3-b]pyridine-5-carbonitriles. juniperpublishers.com Given the structural similarity, it is conceivable that this compound could be utilized in similar cyclization reactions to afford novel pyrrolo[2,3-b]pyridine derivatives. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often involves cross-coupling reactions. nih.gov

The fusion of a pyrazole (B372694) ring to the pyridine core of this compound can lead to the formation of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. mdpi.comnih.gov A one-pot, catalyst-free grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has been reported, involving the condensation of a substituted benzaldehyde, 3-amino-5-methylpyrazole, and malononitrile (B47326). researchgate.net

Pyrazolo[1,5-a]pyrimidine derivatives can be synthesized from 5-aminopyrazoles and various β-dicarbonyl compounds or their equivalents. nih.gov For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate followed by chlorination and nucleophilic substitution can yield a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov The amino and nitrile groups of this compound could potentially be utilized in cyclocondensation reactions to form such fused pyrazole systems.

| Fused System | General Synthetic Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Condensation of an aminopyrazole with a 1,3-dicarbonyl compound or α,β-unsaturated ketone. | 5-Aminopyrazoles, malononitrile, aldehydes | mdpi.comnih.govresearchgate.net |

| Pyrazolo[1,5-a]pyrimidine | Reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. | 5-Aminopyrazoles, diethyl malonate | nih.govias.ac.in |

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved from aminopyrimidine precursors. For instance, 4-amino-2-(substituted-amino)pyrimidine-5-carbonitriles can be cyclized to form pyrimido[4,5-d]pyrimidines. mdpi.com A convenient synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be achieved through the reactions of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile with appropriate reagents. researchgate.net The reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes is another route to this fused system. researchgate.net The 4-amino and 2-acetonitrile groups of the title compound provide a suitable framework for the construction of a fused pyrimidine (B1678525) ring, potentially leading to novel pyrimido[4,5-b]pyridine derivatives.

Strategic Functionalization for Enhanced Chemical or Biological Properties

Strategic functionalization of the this compound scaffold is crucial for modulating its properties for specific applications. Aminopyridine and its derivatives are essential heterocycles in medicinal chemistry, and their interaction with enzymes and receptors can produce a wide array of biological effects. rsc.orgnih.gov Modifications can be targeted at the aminopyridine moiety, the methyl substituent, or the acetonitrile group to fine-tune characteristics such as solubility, stability, and biological activity.

The aminopyridine core is a primary site for functionalization. The basicity and hydrogen-bonding capabilities of both the pyridine nitrogen and the exocyclic amino group can be altered through substitution. researchgate.net Such modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic profiles. rsc.org For example, N-acylation of the amino group or electrophilic substitution on the pyridine ring can lead to derivatives with altered receptor binding affinities or metabolic stability.

The acetonitrile group offers another key site for chemical modification. The α-carbon adjacent to the nitrile is weakly acidic, and its C-H bond can be functionalized through radical-initiated pathways. acs.org This allows for the introduction of various substituents at the α-position, providing a route to a diverse library of derivatives. Furthermore, the nitrile group itself is reactive and can be considered a "warhead" in the design of covalent inhibitors, where it can react with nucleophilic residues like cysteine in enzyme active sites. nih.gov The reactivity of the nitrile can be enhanced by the electronic properties of the attached pyridine ring. nih.govnih.gov

| Target Site for Functionalization | Potential Strategy | Expected Enhancement/Outcome | Citation |

|---|---|---|---|

| Exocyclic Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation | Modulate solubility, lipophilicity, and hydrogen bonding capacity; potential prodrug formation. | researchgate.net |

| Pyridine Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | Alter electronic properties, metabolic stability, and receptor interactions. | nih.gov |

| Pyridine Nitrogen | N-Oxidation, Quaternization, Metal Coordination | Modify basicity, solubility, and enable complex formation for catalytic or therapeutic applications. | rsc.org |

| Acetonitrile Group (α-Carbon) | Radical-initiated C-H functionalization, Alkylation via deprotonation | Introduce diverse substituents to build molecular complexity and explore structure-activity relationships. | acs.org |

| Nitrile Group (-C≡N) | Hydrolysis to amide/acid, Reduction to amine, Cycloaddition reactions | Convert to other functional groups; acts as a reactive handle for covalent modification of biological targets. | nih.gov |

Spectroscopic and Structural Elucidation Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, COSY, TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For "2-(4-Amino-5-methyl-2-pyridyl)acetonitrile," ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and TOCSY, would provide a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this molecule would be:

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons on the pyridine (B92270) ring. The proton at position 3 and the proton at position 6 would appear as singlets due to the substitution pattern.

Methylene (B1212753) Protons (-CH₂CN): A singlet corresponding to the two protons of the acetonitrile (B52724) group's methylene bridge.

Methyl Protons (-CH₃): A singlet for the three protons of the methyl group attached to the pyridine ring.

Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical shift of this peak can be variable and is affected by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For "this compound," distinct signals would be expected for each carbon atom in the molecule, including the pyridine ring carbons, the methyl carbon, the methylene carbon, and the nitrile carbon. The nitrile carbon (C≡N) typically appears in the 115-125 ppm range. nmrs.io

2D NMR Techniques (COSY, TOCSY):

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically those on adjacent carbons. For this molecule, its utility would be limited due to the number of isolated spin systems (singlets).

TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a spin system. It would be used to confirm that the aromatic and aliphatic protons belong to separate, uncoupled systems.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts Predicted values are based on the analysis of similar structures such as 2-Amino-5-methylpyridine and typical chemical shift ranges for functional groups. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-3 | Aromatic CH | ~6.4-6.6 | ~115-120 | Singlet |

| H-6 | Aromatic CH | ~7.8-8.0 | ~145-150 | Singlet |

| -CH₂CN | Methylene | ~3.7-4.0 | ~25-30 | Singlet |

| -CH₃ | Methyl | ~2.1-2.3 | ~17-20 | Singlet |

| -NH₂ | Amino | ~4.5-5.5 (broad) | - | Broad Singlet |

| C-2 | Pyridine C-N | - | ~157-160 | - |

| C-3 | Pyridine C-H | - | ~115-120 | - |

| C-4 | Pyridine C-N | - | ~148-152 | - |

| C-5 | Pyridine C-C | - | ~120-125 | - |

| C-6 | Pyridine C-H | - | ~145-150 | - |

| -CH₂C N | Methylene C | - | ~25-30 | - |

| -C H₃ | Methyl C | - | ~17-20 | - |

| -C≡N | Nitrile C | - | ~117-119 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The amino group (-NH₂) would exhibit two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl (-CH₃) and methylene (-CH₂) groups would be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band characteristic of the nitrile group would be expected in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak. astrochem.org

C=C and C=N Stretching: Vibrations from the pyridine ring would produce several sharp peaks in the 1400-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group typically appears as a broad band around 1600 cm⁻¹.

Table 2. Expected IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Amino (-NH₂) | N-H Bend | ~1600 | Medium, Broad |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for "this compound" is C₈H₉N₃, giving it a monoisotopic mass of approximately 147.08 Da. The presence of an odd number of nitrogen atoms (three) means that the molecular ion (M⁺) will have an odd nominal mass, consistent with the Nitrogen Rule. msu.edu

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. Predicted fragmentation pathways for this molecule include:

α-Cleavage: The most likely initial fragmentation would be the cleavage of the bond between the pyridine ring and the acetonitrile methylene group, leading to the loss of a ·CH₂CN radical.

Loss of HCN: A common fragmentation for nitriles is the elimination of a neutral hydrogen cyanide molecule (27 Da).

Ring Fragmentation: The substituted pyridine ring itself can undergo complex fragmentation to yield various smaller ions.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. Pyridine and its derivatives are known to exhibit characteristic absorptions in the UV region. acs.org

Pyridine itself typically shows two main absorption bands: a strong band around 200 nm and a weaker band around 250-270 nm. sielc.comresearchgate.net These are attributed to π → π* and n → π* electronic transitions, respectively. For "this compound," the presence of substituents on the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The amino group (-NH₂), being a strong electron-donating group, would significantly influence the electronic structure and likely shift the absorption bands to higher wavelengths compared to unsubstituted pyridine. rsc.orgresearchgate.net These studies are valuable for understanding the electronic properties and potential for charge transfer within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.

A search of the available scientific literature and crystallographic databases did not yield a published crystal structure for "this compound." If a suitable single crystal were obtained, X-ray diffraction analysis would reveal:

The planarity of the pyridine ring.

The conformation of the acetonitrile side chain relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group, which dictates the solid-state packing arrangement.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor reaction progress and determine the appropriate solvent system for column chromatography. A suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be used to achieve a clear separation between the product and other components on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727), would be effective for quantifying the purity of "this compound." ptfarm.plresearchgate.netpensoft.netrjptonline.org The method's high resolution allows for the separation of closely related impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As pyridine and its derivatives are often volatile, GC-MS is a powerful tool for their analysis. tandfonline.com The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer providing definitive identification of the eluted components. nih.govnih.govmdpi.com This technique is particularly useful for detecting trace-level volatile impurities.

As a result, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections:

Computational and Theoretical Chemistry Studies

Charge Transfer Complex Studies and Interaction Energies:No research detailing the formation of charge transfer complexes with this compound or the calculation of their interaction energies could be retrieved.

Without access to these specific computational findings, generating the thorough and scientifically accurate content as per the user's strict instructions is not feasible. The requested data appears to be absent from the publicly accessible scientific literature and chemical databases.

Biological Activity and Mechanistic Insights in Vitro Focus

In Vitro Antimicrobial Activity Studies

Comprehensive searches for the antimicrobial properties of 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile yielded no specific data. While research exists on the antimicrobial activities of various pyridine (B92270) and acetonitrile (B52724) derivatives, studies detailing the efficacy of this particular compound against bacteria, fungi, or viruses were not found in the available scientific literature.

No published studies were identified that specifically investigated the in vitro antibacterial efficacy of this compound against any bacterial strains.

There were no research articles found that reported on the in vitro antifungal activity of this compound against any fungal species.

No scientific literature was found that described the in vitro antiviral activity of this compound or its effects on any specific viral pathways.

In Vitro Anti-cancer/Cytotoxic Activity Investigations

No specific studies on the in vitro anti-cancer or cytotoxic properties of this compound were identified in the course of this review. The potential for this compound to act against tumor cell lines or to influence cancer-related signaling pathways remains uninvestigated in publicly available research.

No data is available from studies that have screened this compound for cytotoxic activity against any tumor cell lines.

There is no information available in the scientific literature regarding the ability of this compound to inhibit specific kinases or signaling pathways, including but not limited to JNK1, PTK, or TBK1/IKKε.

Mechanistic Exploration of Cytotoxicity (e.g., DNA interaction, apoptosis induction)

While specific studies detailing the cytotoxic mechanisms of this compound are not extensively documented, research on the broader class of pyridine derivatives provides insights into their potential modes of action. Pyridine compounds have been noted for their diverse biological activities, including cytotoxic and anti-tumor effects. researchgate.netresearchgate.net The investigation of various pyridine derivatives has revealed cytotoxic activity against cancer cell lines such as HepG-2 and MCF-7. researchgate.net

Some studies suggest that the cytotoxicity of certain pyridine derivatives may be linked to their ability to interact with DNA. For instance, investigations on specific pyridine compounds have shown they can modify bacterial DNA, an effect recognized by the Fpg protein, which indicates the induction of oxidative damage. mdpi.com Furthermore, aminopyridine derivatives have demonstrated the ability to inhibit tumor development in colorectal cancer cell lines, suggesting a potential for anticancer applications. nih.govresearchgate.net Although these findings relate to the broader class of aminopyridines, they point towards plausible mechanisms, such as inducing DNA damage or interfering with cellular pathways essential for cancer cell proliferation, that could be relevant for this compound. However, without direct experimental evidence, the precise cytotoxic mechanism, including its potential to induce apoptosis or directly interact with DNA, remains an area for further investigation.

Enzyme Inhibition Studies (In Vitro)

Inducible Nitric Oxide Synthase (iNOS) Inhibition

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore for the inhibition of nitric oxide synthases (NOS). nih.govnih.govlookchem.com A compound structurally very similar to this compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). lookchem.com In vitro studies demonstrated that 2-amino-4-methylpyridine inhibits iNOS activity derived from mouse RAW 264.7 cells with high potency. lookchem.com Kinetic studies have indicated that this inhibition is competitive with respect to the enzyme's natural substrate, L-arginine. lookchem.com

The potency of substituted 2-aminopyridines can be significant, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The selectivity for iNOS over other isoforms, such as neuronal NOS (nNOS) and endothelial NOS (eNOS), is a critical aspect of research in this area, as isoform selectivity can help to minimize potential side effects. For 2-amino-4-methylpyridine, a degree of selectivity for iNOS has been observed. lookchem.com This inhibitory profile suggests that the 2-aminopyridine core of this compound is a key feature for its potential iNOS inhibitory activity.

| Compound | Target | IC50 | Notes |

|---|---|---|---|

| A 4,6-disubstituted 2-aminopyridine | Human iNOS | 28 nM | Demonstrates enhanced potency and specificity. nih.gov |

CDP Reductase Activity Modulation

Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and repair, making it a target for anticancer drugs. frontiersin.orgmdpi.com Certain aminopyridine derivatives have been shown to inhibit this enzyme. Specifically, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP), a compound sharing the amino-methyl-pyridine core with the subject of this article, has been identified as a potent inhibitor of ribonucleotide reductase. nih.gov

The inhibitory action of 3-AMP on ribonucleotide reductase leads to a direct impact on DNA synthesis. nih.gov In studies using L1210 cells, 3-AMP was shown to inhibit the incorporation of [3H]thymidine into DNA, a hallmark of RR inhibition, without affecting RNA synthesis. nih.gov This mechanism causes cells to accumulate in the S-phase of the cell cycle at lower concentrations, while higher concentrations lead to accumulation in the G0/G1 phase. nih.gov These findings highlight a potential mechanism by which aminopyridine derivatives like this compound could exert antiproliferative effects.

| Compound | Activity | Effect |

|---|---|---|

| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) | Inhibition of Ribonucleotide Reductase | Inhibits incorporation of [3H]thymidine into DNA. nih.gov |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) | Inhibition of Ribonucleotide Reductase | Potent inhibitor of RR activity with broad-spectrum antitumor activity. frontiersin.orgnih.gov |

Structure-Activity Relationship (SAR) Studies

Correlation of Structural Modifications with In Vitro Biological Efficacy

Structure-activity relationship (SAR) studies on aminopyridine derivatives have been crucial for optimizing their potency and selectivity as enzyme inhibitors. rsc.org For inhibitors of nitric oxide synthases, substitutions on the 2-aminopyridine ring have a significant impact on activity. For instance, 4,6-disubstitution on the 2-aminopyridine scaffold has been shown to enhance both the potency and specificity for iNOS. nih.gov

In the context of ribonucleotide reductase inhibitors, modifications to the amino group of aminopyridine carboxaldehyde thiosemicarbazones can alter their efficacy. N-acetylation of 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP) resulted in a compound that was ten times less active as an inhibitor of ribonucleotide reductase and eight times less active as an inhibitor of L1210 cell growth. nih.gov This indicates that a free amino group is critical for its inhibitory properties. Furthermore, in other series of pyridine derivatives, the nature and position of substituents on the pyridine ring, as well as the properties of side chains, have been shown to modulate inhibitory activity against various enzymes like cholinesterases. nih.govacs.org

Identification of Key Pharmacophoric Features for Target Interaction

The 2-aminopyridine moiety is a privileged pharmacophore that serves as a crucial anchoring point for interaction with various enzyme active sites. nih.govresearchgate.net In the case of NOS inhibitors, the 2-aminopyridine ring is essential for key interactions within the active site. nih.gov It is believed to mimic the basic amidine or guanidine (B92328) group found in the natural substrate, L-arginine. lookchem.com

For neuronal nitric oxide synthase (nNOS), the 2-aminopyridine scaffold is vital for anchoring interactions with specific glutamate (B1630785) residues (Glu-592 in rat nNOS and Glu-597 in human nNOS) at the active site. nih.govacs.org Similarly, a terminal amine group on a side chain often plays a crucial role in interacting with heme propionates to achieve higher potency. nih.gov The linker region between the aminopyridine head and a terminal functional group provides a site for modification to fine-tune properties like selectivity and permeability. nih.gov For other enzyme targets, the protonated amine group on a linker chain has been identified as a critical pharmacophoric feature for establishing strong interactions within the catalytic site of enzymes like cholinesterases. nih.gov These studies collectively underscore the importance of the aminopyridine scaffold as a foundational element for designing potent and selective enzyme inhibitors.

Medicinal Chemistry Perspectives and Drug Discovery Applications

2-(4-Amino-5-methyl-2-pyridyl)acetonitrile as a Privileged Scaffold for Drug Design

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. mdpi.comnih.gov This concept, introduced in 1988, has become a powerful strategy in drug design, allowing for the creation of compound libraries with a higher probability of yielding bioactive molecules. mdpi.com The pyridine (B92270) unit, a key component of this compound, is widely regarded as an attractive and privileged scaffold. mdpi.com It is a structural motif found in numerous natural products, vitamins (like Niacin and Pyridoxine), and a vast array of synthetic compounds with diverse biological activities. mdpi.com

The utility of the aminopyridine core within this compound is enhanced by its structural features: a six-membered aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor, and an amino group, which can act as a hydrogen bond donor. These features enable it to engage in specific interactions with various biological macromolecules. The strategic placement of the methyl and acetonitrile (B52724) substituents provides vectors for further chemical modification, allowing chemists to fine-tune the scaffold's steric and electronic properties to achieve desired biological activity and selectivity. The versatility of such scaffolds accelerates the drug discovery process by providing validated starting points for lead optimization. nih.gov

Table 1: Examples of Privileged Scaffolds in Medicinal Chemistry

| Privileged Scaffold | Example Drug Class / Target | Reference |

|---|---|---|

| Benzodiazepine | CNS agents (e.g., Diazepam) | nih.gov |

| Pyridine | Kinase inhibitors, H4 histamine (B1213489) receptor antagonists | mdpi.com |

| 2-Arylindole | G-protein-coupled-receptor (GPCR) ligands | nih.gov |

| 4-Thiazolidinone | Antidiabetic agents (e.g., Glitazones) | researchgate.net |

| 2-Phenylcyclopropylmethylamine (PCPMA) | CNS agents (targeting GPCRs and transporters) | nih.gov |

Design Principles for Novel Bioactive Molecules based on the Pyridylacetonitrile Framework

The design of new bioactive molecules from a core scaffold like this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). mdpi.comnih.gov This involves systematically modifying different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

The pyridylacetonitrile framework offers several key positions for chemical modification:

The Amino Group (C4-NH2): This primary amine is a crucial interaction point and a synthetic handle. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to probe interactions with specific amino acid residues in a target's binding pocket.

The Methyl Group (C5-CH3): This group can be modified to explore steric tolerance within the binding site. Replacing it with larger or smaller alkyl groups, or with functional groups like halogens or methoxy (B1213986) groups, can influence binding affinity and metabolic stability.

The Pyridine Ring: The electronic properties of the ring can be altered by introducing substituents. Studies on related 2-amino-4-methylpyridine (B118599) analogues have shown that the 6-position of the ring can tolerate bulky substituents, a key finding in the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS). nih.govnih.gov

By applying these design principles, chemists can generate a library of analogues to systematically explore the chemical space around the pyridylacetonitrile framework, leading to the identification of compounds with optimized biological activity. nih.gov

Table 2: Potential Modification Sites on the this compound Framework

| Modification Site | Potential Chemical Changes | Potential Impact |

|---|---|---|

| C4-Amino Group | Acylation, Alkylation, Sulfonylation | Alter hydrogen bonding capacity, introduce new interactions, modify solubility |

| C5-Methyl Group | Replacement with other alkyls, halogens, or functional groups | Probe steric limits of binding pocket, influence metabolic stability |

| C6-Position of Pyridine Ring | Introduction of bulky or functional groups | Enhance potency and selectivity by accessing adjacent pockets |

| C2-Acetonitrile Group | Hydrolysis to acid, reduction to amine, cycloadditions | Introduce strong interaction points (e.g., salt bridges), alter polarity and reactivity |

Rational Drug Design Approaches (e.g., fragment-based design)

Rational drug design employs knowledge of a biological target's structure to create new therapeutic agents. nih.govnih.gov One increasingly important strategy is Fragment-Based Drug Discovery (FBDD). frontiersin.orgnih.gov FBDD begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.gov These fragment hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.govbu.edu

With a molecular weight of 147.18 g/mol , this compound fits well within the typical criteria for a fragment, often defined by the "Rule of Three" (e.g., molecular weight < 300 Da). nih.govchemscene.com Its structural simplicity combined with the presence of key functional groups (hydrogen bond donors/acceptors) makes it an ideal candidate for an FBDD library. The low complexity of fragments means they can explore binding pockets more efficiently than larger, more complex molecules, often identifying small "hot spots" that are critical for binding energy. bu.edu An FBDD approach using this pyridylacetonitrile scaffold could uncover novel binding modes and provide efficient starting points for developing potent and selective inhibitors for a variety of protein targets. frontiersin.org

Table 3: Comparison of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

|---|---|---|

| Library Size | Small (~500 - 2,000 compounds) | Large (100,000s - millions of compounds) |

| Compound Complexity | Low (MW < 300 Da) | High (Drug-like, MW ~500 Da) |

| Hit Affinity | Weak (μM to mM) | Higher (nM to μM) |

| Hit Rate | Typically higher | Typically lower |

| Starting Point Quality | High; hits have efficient binding and room for optimization | Variable; hits can be complex and difficult to optimize |

| Screening Technology | Requires sensitive biophysical methods (e.g., NMR, X-ray crystallography) | Typically uses biochemical or cell-based assays |

Computational Drug Discovery Applications

Computational methods are indispensable in modern drug discovery, allowing for the rapid assessment of thousands of potential drug candidates and providing insights that guide experimental work. unar.ac.id

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target. nih.govresearchgate.net The process involves placing the ligand into the active site of a protein in various orientations and conformations and then using a scoring function to estimate the strength of the interaction. researchgate.net This method is crucial for understanding how a molecule like this compound might interact with a target at the atomic level. researchgate.netvolkamerlab.org

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. rsc.org The pyridylacetonitrile scaffold is well-equipped to participate in several key interactions:

Hydrogen Bonds: The primary amine (-NH2) can act as a hydrogen bond donor, while the pyridine ring nitrogen and the nitrile nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the aromatic pyridine ring can engage in favorable hydrophobic contacts with nonpolar amino acid residues. nih.gov

π-Stacking: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or charged residues in the binding site. nih.gov

Docking studies can reveal the most likely binding pose, identify these key interactions, and provide a binding energy score that helps prioritize analogues for synthesis and biological testing. nih.govnih.gov

Table 4: Potential Non-Covalent Interactions of the this compound Scaffold

| Interaction Type | Participating Group on Scaffold | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Donor) | C4-Amino Group (-NH2) | Aspartic Acid, Glutamic Acid, Serine, Threonine, Carbonyl backbone |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen, Acetonitrile Nitrogen | Arginine, Lysine, Serine, Threonine, Amide backbone |

| Hydrophobic Interaction | C5-Methyl Group, Pyridine Ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-Stacking / π-Cation | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan / Lysine, Arginine |

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery to filter out compounds that are unlikely to succeed. mdpi.commdpi.com

Computational models can predict a range of crucial physicochemical and pharmacokinetic parameters without the need for initial synthesis and testing. These predictions help guide the design of molecules with better drug-like properties. researchgate.net For derivatives of the this compound scaffold, these tools could predict:

Solubility: The likelihood of a compound dissolving in aqueous environments, which is crucial for absorption.

Gastrointestinal (GI) Absorption: The probability that a compound will be absorbed from the gut into the bloodstream after oral administration.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB, which is essential for drugs targeting the central nervous system.

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which affects its distribution and availability to act on its target.

Metabolic Stability: Prediction of interactions with key metabolic enzymes, such as Cytochrome P450s, to estimate the compound's half-life in the body.

By using these predictive models early in the design phase, medicinal chemists can prioritize compounds that have a higher probability of possessing a favorable pharmacokinetic profile. mdpi.com

Table 5: Key ADMET Parameters Predicted In Silico

| Parameter | Importance in Drug Discovery |

|---|---|

| Aqueous Solubility | Affects absorption and formulation possibilities. |

| Intestinal Absorption | Determines potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | Influences the free concentration of the drug available to exert its effect. |

| CYP450 Inhibition/Metabolism | Predicts potential for drug-drug interactions and metabolic clearance rate. |

Utility in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

Beyond its potential as a direct scaffold, this compound is a valuable building block, or intermediate, for the synthesis of more complex pharmaceutical compounds. nih.govillinois.edu The chemical reactivity of its functional groups allows it to be readily incorporated into larger molecular structures. google.com

The aminopyridine motif is a common feature in many biologically active molecules, and this compound provides a convenient starting point for their synthesis. nih.govnih.gov For example:

The primary amino group can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a wide range of functionalities at the 4-position.

The amino group can act as a nucleophile in substitution or coupling reactions to link the pyridyl core to other fragments. researchgate.net

The nitrile group can be transformed into various other functional groups. For instance, hydrolysis can yield a carboxylic acid or amide, while reduction can produce a primary amine, providing a flexible linker for creating bivalent ligands or exploring new binding interactions.

The strategic combination of these reactive sites makes this compound a versatile intermediate for constructing libraries of diverse compounds, facilitating the discovery of new lead compounds for a wide range of therapeutic targets. researchgate.net

Table 6: Potential Synthetic Transformations for Generating Pharmaceutical Intermediates

| Functional Group | Reaction Type | Resulting Functional Group | Synthetic Utility |

|---|---|---|---|

| Acetonitrile | Acid/Base Hydrolysis | Carboxylic Acid / Carboxamide | Creates H-bond donors/acceptors; potential for salt bridge formation. |

| Acetonitrile | Catalytic Hydrogenation (Reduction) | Primary Amine (e.g., -CH2CH2NH2) | Introduces a basic center and a flexible linker. |

| Amino Group | Acylation / Sulfonylation | Amide / Sulfonamide | Modulates basicity; introduces new interaction points. |

| Amino Group | Reductive Amination | Secondary / Tertiary Amine | Builds molecular complexity and tunes physicochemical properties. |

| Pyridine Ring | Palladium-catalyzed Cross-Coupling | Aryl- or Alkyl-substituted Pyridine | Attaches other fragments to expand the molecule (e.g., at C6-position). |

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways for Pyridylacetonitriles

The chemical industry is increasingly focusing on sustainability, and the synthesis of pyridylacetonitriles is no exception. Future research will prioritize the development of environmentally friendly synthetic methods that are both efficient and scalable.

A significant area of focus is the use of sustainable and rapid catalysts. For instance, pyridine-2-carboxylic acid (P2CA) has been identified as a promising catalyst for the green synthesis of related heterocyclic compounds like 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov This catalyst can function as both an acid and a base, is recyclable, and works well in greener solvent systems like water-ethanol mixtures. nih.gov Future research will likely explore the application of such catalysts to the synthesis of pyridylacetonitriles, aiming for high yields and short reaction times while adhering to the principles of green chemistry. nih.gov

The development of greener synthetic pathways is often evaluated using specific metrics to quantify their environmental impact. Key metrics include:

Atom Economy (AE): This measures the efficiency of a chemical reaction in converting reactants to the desired product.

E-Factor: This is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a more environmentally friendly process.

EcoScale: This is a comprehensive tool for evaluating the greenness of a chemical synthesis, taking into account factors like yield, cost, safety, and environmental impact. An EcoScale value greater than 75 is considered excellent. nih.gov

Future synthetic strategies for pyridylacetonitriles will aim to optimize these green metrics, leading to more sustainable and industrially viable production methods. nih.gov

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of pyridylacetonitriles is crucial for their optimization. Advanced spectroscopic and imaging techniques are set to play a pivotal role in this endeavor.

In-situ reaction monitoring, using techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), allows for the real-time observation of chemical reactions as they occur. spectroscopyonline.commt.com This provides invaluable data on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. spectroscopyonline.com By applying these techniques to the synthesis of pyridylacetonitriles, researchers can gain a more complete picture of the reaction pathways, enabling more precise control and optimization of the process. mt.com

Other advanced spectroscopic methods that will be instrumental in mechanistic elucidation include:

Two-dimensional Nuclear Magnetic Resonance (2D NMR): This powerful technique provides detailed information about the structure and dynamics of molecules, helping to elucidate complex molecular structures and identify subtle changes in conformation. numberanalytics.com

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (TRIR) and time-resolved fluorescence spectroscopy provide insights into the dynamics of molecular processes, such as chemical reactions and excited-state relaxation. numberanalytics.com

Photoionization and Photoelectron Photoion Coincidence Spectroscopy: These novel in-situ analysis techniques are capable of detecting gas-phase reactive intermediates with high sensitivity and selectivity, which can be crucial for understanding complex reaction mechanisms. rsc.org

The application of these advanced spectroscopic techniques will provide a more holistic understanding of the chemical and biological processes involving pyridylacetonitriles. fu-berlin.de

Multi-omics Approaches to Understand Biological Mechanisms of Action

To fully harness the therapeutic potential of pyridylacetonitrile derivatives, it is essential to understand their mechanisms of action at a molecular level. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, offer a powerful platform for achieving this.

Multi-omics integrates data from different "omes" to provide a holistic view of a biological system. nih.gov The key omics fields relevant to understanding the biological mechanisms of pyridylacetonitriles include:

Genomics: The study of an organism's complete set of DNA.

Transcriptomics: The analysis of all RNA molecules in a cell or organism.

Proteomics: The large-scale study of proteins.

Metabolomics: The scientific study of the set of small molecules (metabolites) present within an organism, cell, or tissue.

By combining these approaches, researchers can unravel the complex interactions between pyridylacetonitrile derivatives and biological systems. thermofisher.com For example, a multi-omics study could identify the specific genes, proteins, and metabolic pathways that are affected by a particular pyridylacetonitrile compound, thereby revealing its mechanism of action. mdpi.com This information is invaluable for drug discovery and development, as it can help in the identification and verification of drug targets. thermofisher.com

The integration of multi-omics data often requires sophisticated computational tools and bioinformatics platforms to analyze the large and complex datasets generated. nih.gov The insights gained from such analyses will be instrumental in guiding the design of more effective and targeted therapies based on the pyridylacetonitrile scaffold.

Exploration of New Therapeutic Areas for Pyridylacetonitrile Derivatives

The pyridine (B92270) scaffold is a common feature in many approved drugs, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net This suggests that pyridylacetonitrile derivatives, including 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile, may have therapeutic potential in various disease areas that are yet to be explored.

Recent research has highlighted the diverse pharmacological properties of pyridine and pyrazole (B372694) derivatives, including:

Antimicrobial Activity: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. nih.gov Pyridine derivatives have shown promise in this area, with some newly synthesized compounds exhibiting activity against resistant bacterial strains. nih.gov

Anticancer Activity: Many pyrazole derivatives have demonstrated anticancer properties, making this a promising area for the development of new cancer therapies. nih.gov

Anti-inflammatory and Analgesic Activity: Substituted pyrazoles have been shown to possess both anti-inflammatory and analgesic properties, suggesting their potential use in the treatment of pain and inflammation. ijpsonline.com

Antioxidant Activity: Certain pyridyl-substituted compounds have been found to have significant antioxidant activity, which could be beneficial in a variety of diseases associated with oxidative stress. researchgate.net

Future research will likely involve the screening of this compound and its analogs against a wide range of biological targets to identify new therapeutic applications. This exploration will be guided by the known pharmacological activities of related heterocyclic compounds and will likely lead to the discovery of novel treatments for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.net These powerful computational tools can significantly accelerate the process of designing new compounds and predicting their biological activity, and they are poised to play a major role in the future of pyridylacetonitrile research.

AI and ML can be applied at various stages of the drug design process:

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target. nih.gov This can dramatically reduce the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com This approach can be used to create novel pyridylacetonitrile derivatives with optimized activity and safety profiles.

Activity Prediction: ML models can be trained on existing data to predict the biological activity of new compounds. mdpi.com This includes predicting not only the potency of a compound but also its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

Predicting Drug-Target Interactions: AI algorithms can predict the interactions between a drug molecule and its protein target, providing insights into the mechanism of action and guiding the design of more effective drugs. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-5-methyl-2-pyridyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, in the synthesis of aminoimidazodipyridines, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile was used as a precursor under reflux conditions with arylidenemalononitriles in acetonitrile. Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants (1:1 to 1:1.2) . Catalytic systems like Na2CO3 in acetonitrile/water mixtures (49% yield) are also effective for related nitrile intermediates .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and nitrile groups.

- HPLC : Reverse-phase chromatography with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm for purity assessment .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 175.097) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in dark, inert atmosphere (argon/nitrogen), at room temperature to prevent decomposition. Avoid moisture, as nitriles can hydrolyze to amides .

- Safety : Use PPE (gloves, goggles) due to toxicity risks (H301, H311, H331 hazards). Handle in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can predict reaction pathways, such as cycloadditions or nucleophilic attacks. For example, DFT analysis of imidazo[4,5-b]pyridine precursors revealed charge distribution at the nitrile group, guiding regioselectivity in arylidenemalononitrile condensations . Solvent effects (acetonitrile vs. DMF) can be modeled using PCM (Polarizable Continuum Model) to optimize reaction conditions .

Q. How should researchers address solubility challenges in cross-coupling reactions involving this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (acetonitrile, DMF) for better solubility. For aqueous reactions, employ phase-transfer catalysts (e.g., TBAB) .

- Additives : Introduce co-solvents (e.g., THF) or sonication to disperse aggregates.

- Temperature : Elevated temperatures (50–80°C) improve dissolution but may require inert atmospheres to prevent degradation .

Q. What strategies resolve contradictions in reaction yields when using different catalytic systems (e.g., homogeneous vs. heterogeneous catalysts)?

- Methodological Answer :

- Catalyst Screening : Compare Pd(OAc)₂ (homogeneous) vs. Pd/C (heterogeneous) in Suzuki-Miyaura couplings. Heterogeneous catalysts may reduce leaching but require longer reaction times.

- Kinetic Studies : Monitor intermediates via in-situ IR or GC-MS to identify rate-limiting steps. For example, slower oxidative addition in heterogeneous systems can explain yield discrepancies .

- Statistical Optimization : Use DOE (Design of Experiments) to evaluate interactions between catalyst loading, temperature, and solvent ratios .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for nitrile-containing intermediates under varying pH conditions?

- Methodological Answer :

- pH-Dependent Shifts : Nitrile protons may show upfield shifts in acidic conditions due to hydrogen bonding. Record NMR in buffered solutions (pH 4–8) to standardize comparisons .

- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; acetonitrile’s polarity may mask proton exchange effects .

Safety and Compliance

Q. What are the best practices for disposing of waste containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.